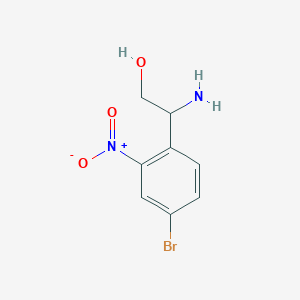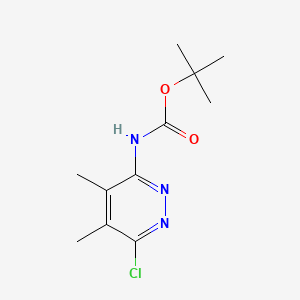
tert-Butyl (6-chloro-4,5-dimethylpyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate: is an organic compound with the molecular formula C11H16ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate typically involves the reaction of 6-chloro-4,5-dimethylpyridazine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the design of molecules with desired properties for industrial use.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(4,5-dimethylpyridazin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate
Uniqueness: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is unique due to the presence of both chloro and dimethyl substituents on the pyridazine ring. This combination of substituents imparts specific chemical and physical properties, making it distinct from other similar compounds. The presence of the tert-butyl carbamate group also enhances its stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C11H16ClN3O2 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-6-7(2)9(15-14-8(6)12)13-10(16)17-11(3,4)5/h1-5H3,(H,13,15,16) |
Clave InChI |
HMSSYAKXRRLIQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN=C1NC(=O)OC(C)(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


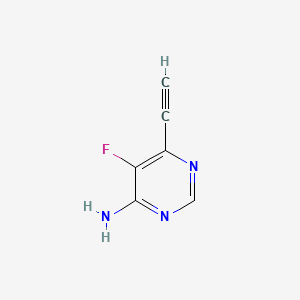
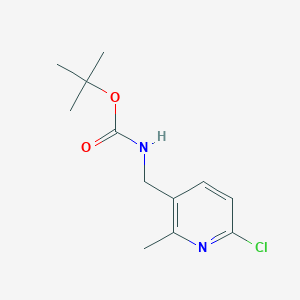

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)



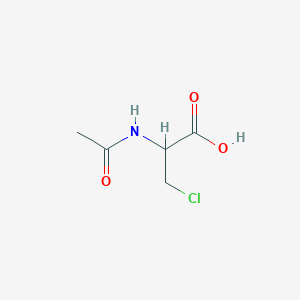


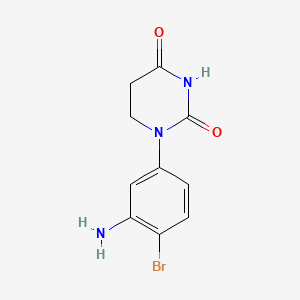
![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)
